5-(benzyloxy)-1,2-dimethyl-1H-indole
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Overview
Description
5-(Benzyloxy)-1,2-dimethyl-1H-indole is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a benzyloxy group at the 5-position and two methyl groups at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1,2-dimethyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline and acetophenone.
Formation of the Indole Core: The indole core is formed through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole core in the presence of a base.
Methylation: The final step involves the methylation of the indole core at the 1 and 2 positions using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the available positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Nitro-indoles, halo-indoles.
Scientific Research Applications
5-(Benzyloxy)-1,2-dimethyl-1H-indole has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-1,2-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The benzyloxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction pathways and gene expression.
Comparison with Similar Compounds
5-Benzyloxyindole: Similar structure but lacks the methyl groups at the 1 and 2 positions.
1,2-Dimethylindole: Similar structure but lacks the benzyloxy group.
5-Methoxyindole: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness: 5-(Benzyloxy)-1,2-dimethyl-1H-indole is unique due to the presence of both the benzyloxy group and the two methyl groups, which confer distinct chemical and biological properties. The benzyloxy group enhances its lipophilicity, while the methyl groups influence its electronic properties and reactivity.
Properties
IUPAC Name |
1,2-dimethyl-5-phenylmethoxyindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-10-15-11-16(8-9-17(15)18(13)2)19-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZLTVBNJSUIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196245 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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